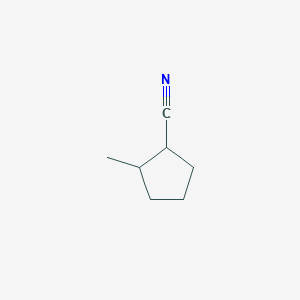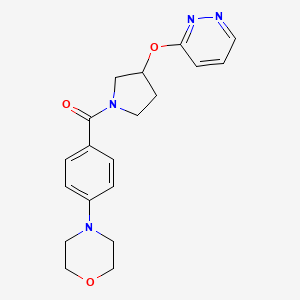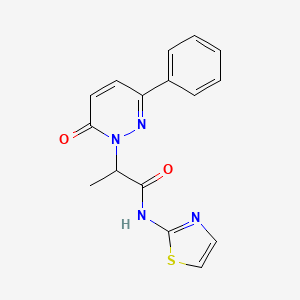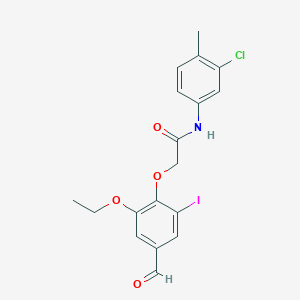
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions needed for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions .Scientific Research Applications
Heterocyclic Analogues and Beta-adrenergic Blocking Properties
A study on heterocyclic analogues of beta-adrenergic blocking agents, including thiadiazole derivatives, demonstrated the synthesis and evaluation of these compounds for their potential antihypertensive properties and beta-adrenoceptor antagonist activity. This research suggests that thiadiazole derivatives can be significant in developing cardiovascular treatments (Baldwin et al., 1980).
Dyeing Performance of Thiadiazole Derivatives
Another study explored the synthesis, characterization, and dyeing performance of thiadiazole derivatives on nylon fabric, indicating the potential use of these compounds in the textile industry for developing new series of acid dyes (Malik et al., 2018).
Improved Film Crystallinity and Charge Carrier Mobility
Research incorporating benzothiadiazole units into copolymers has shown significant improvements in film crystallinity and charge carrier mobility, hinting at applications in semiconductor technology and photovoltaic devices (Zhao et al., 2016).
Protective Activities Against DNA Damage
A study on new 2-naphthyl ethers and their protective activities against DNA damage induced by bleomycin-iron showcased the potential therapeutic applications of naphthyl derivatives in preventing DNA damage and their use in medical research (Abdel-Wahab et al., 2009).
Corrosion Inhibition
Quinoxaline derivatives, including thiadiazole compounds, have been studied for their role as corrosion inhibitors for mild steel in acidic mediums, offering insights into their industrial applications in protecting metals from corrosion (Saraswat et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10(2)21-16-19-18-15(22-16)17-14(20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXGYRJYIZYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2739238.png)
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739241.png)

![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl benzoate](/img/structure/B2739251.png)
![N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]](/img/structure/B2739254.png)
![1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2739255.png)
![1-(3-chloro-4-methylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2739256.png)
![dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate](/img/structure/B2739258.png)
![(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2739259.png)

